molecular formula C12H14N4O2 B2956367 N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1234983-90-4

N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2956367
CAS No.: 1234983-90-4
M. Wt: 246.27
InChI Key: SJSGVPZWEPZEHX-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBT belongs to the class of 1,2,3-triazole derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Molecular and Electronic Properties

  • Molecular, Electronic, Nonlinear Optical, and Spectroscopic Analysis: The research conducted by Beytur and Avinca (2021) focused on the analysis of molecular, electronic, nonlinear optical properties, and spectroscopic properties of similar compounds. They utilized Density Functional Theory (DFT) calculations to explore parameters like ionization potential, electron affinity, and energy gap (Beytur & Avinca, 2021).

Synthesis Techniques

  • Facile Synthesis of Rufinamide and Analogues: Bonacorso et al. (2015) presented a new synthesis method for Rufinamide, an antiepileptic drug, and its analogues. This method involves a one-pot reaction using solventless, metal-free catalysis (Bonacorso et al., 2015).
  • Synthesis of Novel Heterocyclic Compounds: Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from similar triazole structures. They investigated lipase and α-glucosidase inhibition of the synthesized compounds (Bekircan, Ülker, & Menteşe, 2015).

Potential Biological Activities

  • Enzyme Inhibition Studies: Saleem et al. (2018) investigated the enzymatic assay of similar compounds. They evaluated the potential as enzyme inhibitors, which could be relevant in the context of diseases like Alzheimer's and diabetes (Saleem et al., 2018).
  • Antibacterial and Antifungal Activities: Vo (2020) reported the synthesis of 1,5-disubstituted 1,2,3-triazoles with potential antibacterial and antifungal activities. This study highlights the biological applications of triazole derivatives (Vo, 2020).
  • Cholinesterase Inhibitory Potential: Arfan et al. (2018) focused on the cholinesterase inhibitory potential of S-alkylated triazole derivatives, relevant in the context of neurological disorders (Arfan et al., 2018).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-8-11(14-15-16)12(17)13-7-9-4-3-5-10(6-9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSGVPZWEPZEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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